molecular formula C26H24Cl2N2 B10929869 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10929869
M. Wt: 435.4 g/mol
InChI Key: BVXBJCCCHMKKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with dichlorobenzyl and dimethylphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the dichlorobenzyl and dimethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and dimethylphenyl groups on the pyrazole ring

Properties

Molecular Formula

C26H24Cl2N2

Molecular Weight

435.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C26H24Cl2N2/c1-16-5-7-20(11-18(16)3)25-14-26(21-8-6-17(2)19(4)12-21)30(29-25)15-22-9-10-23(27)13-24(22)28/h5-14H,15H2,1-4H3

InChI Key

BVXBJCCCHMKKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.